N-4-Trifluoromethylphenyl biphenyl-2-carboxamide
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Overview
Description
N-4-Trifluoromethylphenyl biphenyl-2-carboxamide is a chemical compound with the molecular formula C20H14F3NO and a molecular weight of 341.33 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a biphenyl structure through a carboxamide linkage . It appears as an off-white to white solid and has a melting point of 137-141°C .
Preparation Methods
The synthesis of N-4-Trifluoromethylphenyl biphenyl-2-carboxamide typically involves the reaction of 4-trifluoromethylphenylamine with biphenyl-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .
Chemical Reactions Analysis
N-4-Trifluoromethylphenyl biphenyl-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-4-Trifluoromethylphenyl biphenyl-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-4-Trifluoromethylphenyl biphenyl-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The carboxamide linkage facilitates hydrogen bonding with biological macromolecules, such as proteins and nucleic acids, leading to modulation of their functions .
Comparison with Similar Compounds
N-4-Trifluoromethylphenyl biphenyl-2-carboxamide can be compared with other similar compounds, such as:
N-4-Methylphenyl biphenyl-2-carboxamide: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-4-Chlorophenyl biphenyl-2-carboxamide:
N-4-Nitrophenyl biphenyl-2-carboxamide: The nitro group introduces additional electronic effects, influencing the compound’s chemical behavior and biological activity.
This compound stands out due to the unique properties conferred by the trifluoromethyl group, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H14F3NO |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-phenyl-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H14F3NO/c21-20(22,23)15-10-12-16(13-11-15)24-19(25)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,24,25) |
InChI Key |
HIMRKFJJFPIBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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